molecular formula C18H21NO8 B013738 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide CAS No. 37067-30-4

4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide

Cat. No.: B013738
CAS No.: 37067-30-4
M. Wt: 379.4 g/mol
InChI Key: QCTHLCFVVACBSA-JVNHZCFISA-N
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Description

4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide is a synthetic fluorogenic substrate used primarily for the detection and measurement of enzyme activity, particularly N-acetyl-beta-D-glucosaminidase (NAGase). This compound consists of a chitin monomer (N-acetyl-beta-D-glucosaminide) and 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), making it highly suitable for fluorescence-based assays .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide (4-MUF-NAG) is the enzyme N-acetyl-β-D-glucosaminidase (NAGase) . NAGase is a type of hexosaminidase that hydrolyzes terminal, non-reducing N-acetyl-D-glucosamine residues in N-acetyl-β-D-glucosaminides .

Mode of Action

4-MUF-NAG acts as a fluorogenic substrate for NAGase . The enzyme’s functionality is assessed by its ability to hydrolyze the N-acetyl-D-glucosamine (NAG) residue in 4-MUF-NAG . Upon hydrolysis, a fluorescent product is released, which can be detected and measured .

Biochemical Pathways

The hydrolysis of 4-MUF-NAG by NAGase is part of the broader chitin degradation pathway. Chitin, a long-chain polymer of N-acetylglucosamine, is broken down by various enzymes, including chitinase and NAGase . The activity of these enzymes can affect various biological processes, including fungal growth .

Pharmacokinetics

Its solubility in dmf is known to be 20 mg/ml , which could influence its bioavailability.

Result of Action

The hydrolysis of 4-MUF-NAG by NAGase results in the release of a fluorescent product . This fluorescence can be used to measure the activity of NAGase in various samples, such as soil samples or culture filtrates . Therefore, the action of 4-MUF-NAG can provide valuable information about the presence and activity of NAGase and, by extension, about biological processes such as chitin degradation and fungal growth .

Action Environment

The action of 4-MUF-NAG is influenced by environmental factors such as pH. For instance, its fluorescence is observed at an excitation wavelength of 365 nm and an emission wavelength of 445 nm in an aqueous buffer at pH 5.0, after cleavage by β-N-acetylglucosaminidase . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of 4-MUF-NAG .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide typically involves the coupling of 4-methylumbelliferone with N-acetyl-beta-D-glucosaminide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide primarily undergoes hydrolysis reactions catalyzed by enzymes like N-acetyl-beta-D-glucosaminidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence and can be easily quantified .

Comparison with Similar Compounds

4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide is unique due to its high sensitivity and specificity as a fluorogenic substrate. Similar compounds include:

These compounds share similar applications but differ in their specific enzyme targets and detection methods, highlighting the versatility and specificity of this compound .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTHLCFVVACBSA-JVNHZCFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885659
Record name 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl-
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Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide
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CAS No.

37067-30-4
Record name 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside
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Record name 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl-
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Record name 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl-
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Record name 7-[[2-acetamido-2-deoxy-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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